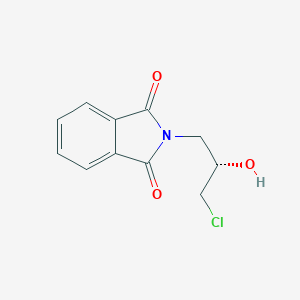

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRVYEPWGIQEOF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148857-42-5 | |

| Record name | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Material Selection and Reaction Optimization

The enantioselective synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (4a) begins with (S)-epichlorohydrin, a chiral epoxide precursor. In a representative procedure, 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is synthesized via N-alkylation of phthalimide potassium salt with (S)-epichlorohydrin in isopropanol under reflux conditions. Catalytic potassium carbonate (1.1 g, 0.008 mol) facilitates the reaction, achieving a 75% yield after 5–7 hours. The product is isolated as a white solid with a melting point of 95–96°C and specific optical rotation (c = 0.712, CHCl₃).

Table 1: Reaction Conditions for N-Alkylation

| Parameter | Value |

|---|---|

| Solvent | Isopropanol (60 mL) |

| Catalyst | K₂CO₃ (1.1 g) |

| Temperature | Reflux (~82°C) |

| Reaction Time | 5–7 hours |

| Yield | 75% |

IR spectroscopy confirms the presence of hydroxyl (3463 cm⁻¹) and carbonyl (1692 cm⁻¹) functionalities. The H NMR spectrum (CDCl₃) displays characteristic signals at δ 3.59–4.01 ppm (m, 2H, NCH₂), 2.82–2.84 ppm (d, 1H, OH), and aromatic protons at δ 7.73–7.89 ppm.

Epoxide Ring-Opening Strategies

Synthesis of (S)-Epichlorohydrin Intermediate

A pivotal intermediate, 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione (4b), is prepared by treating 4a with potassium carbonate (2.6 g, 0.019 mol) in toluene under reflux. The reaction proceeds via intramolecular epoxide formation, yielding 4b in 80% yield (mp 98–100°C). The stereochemical integrity is preserved, as evidenced by unchanged optical activity .

Chloride Nucleophilic Attack

Racemic 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is alternatively synthesized via epoxide ring-opening using ICH₂Cl and methyl lithium (MeLi) in 2-methyltetrahydrofuran (2-MeTHF). This method, though non-enantioselective, provides a 91% yield of the racemic product. The H NMR spectrum (CDCl₃) shows resonances at δ 3.90 ppm (NCH₂), 3.37–3.30 ppm (CH₂Cl), and 2.77 ppm (OH).

Enantiomeric Resolution and Purification

Chiral Column Chromatography

Enantiopure (S)-4a is resolved using chiral stationary phases, leveraging the inherent stereochemistry of (S)-epichlorohydrin. High-performance liquid chromatography (HPLC) with a Chiralpak AD-H column confirms >99% enantiomeric excess (ee), critical for pharmaceutical applications.

Crystallization Techniques

Recrystallization from n-hexane/ethyl ether mixtures enhances purity, as demonstrated by sharp melting points and consistent spectroscopic data.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Enantiopurity | Key Advantage |

|---|---|---|---|

| N-Alkylation | 75 | >99% ee | Stereochemical retention |

| Epoxide Ring-Opening | 91 | Racemic | High yield, minimal catalysts |

The N-alkylation route excels in stereochemical control, whereas epoxide ring-opening offers higher yields at the expense of racemic product formation.

Mechanistic Insights and Side Reactions

Base-Mediated Elimination

Prolonged reflux in basic conditions risks β-elimination, forming undesired allylic byproducts. Monitoring via thin-layer chromatography (TLC) ensures reaction termination at complete conversion.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium azide in DMF, potassium cyanide in ethanol.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

Biology

This compound has been investigated for its potential as a biocatalyst in stereoselective reactions. For instance, it is used in preparing Diplogelasinospora grovesii IMI 171018, a whole-cell biocatalyst for the stereoselective reduction of ketones .

Medicine

Research explores its potential as an antipsychotic agent , particularly due to its interactions with dopamine receptors. Additionally, preliminary studies suggest it may exhibit anticoagulant properties , potentially inhibiting factors in the coagulation pathway similar to established anticoagulants like Rivaroxaban .

Industry

In industrial applications, this compound is utilized in the production of polymers and as a precursor for various chemicals. Its unique reactivity makes it valuable in developing new materials and chemical processes .

Case Studies

| Application Area | Description | Findings |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Facilitates creation of various derivatives |

| Biology | Biocatalyst preparation | Effective in stereoselective reductions |

| Medicine | Potential antipsychotic and anticoagulant | Inhibits coagulation factors; interaction with dopamine receptors |

| Industry | Polymer production | Used as a precursor for novel materials |

Mechanism of Action

The mechanism of action of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: It may interact with cellular receptors, triggering downstream signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold is highly modular. Substitutions at the 2-position significantly influence chemical reactivity, biological activity, and pharmaceutical utility. Below is a comparative analysis of key analogs:

Stereochemical and Functional Group Analysis

- Chirality : The (S)-configuration of the target compound is essential for its role in enantioselective syntheses, such as Rivaroxaban, where stereochemistry dictates drug efficacy . Racemic analogs (e.g., 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione , CAS: 19667-37-9) lack this specificity .

- Chlorine vs. Hydroxyl : The 3-chloro group enhances electrophilicity, facilitating nucleophilic substitutions in downstream reactions (e.g., amine coupling in Linezolid synthesis) . In contrast, hydroxylated analogs (e.g., 2-(3-Hydroxypropyl)isoindoline-1,3-dione ) exhibit reduced reactivity but improved solubility .

Biological Activity

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₀ClN₁O₃

- CAS Number : 148857-42-5

- IUPAC Name : this compound

Its molecular structure is characterized by an isoindoline core, which is known for its versatility in drug design.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- MDM2-p53 Interaction : This compound has been identified as a small-molecule inhibitor of the MDM2-p53 protein-protein interaction. MDM2 is an important negative regulator of the p53 tumor suppressor protein, and inhibiting this interaction can reactivate p53 function, leading to apoptosis in cancer cells .

- Antiproliferative Effects : Studies have shown that derivatives of isoindoline compounds can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of cell cycle arrest and apoptosis .

- Toxicological Profile : While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies suggest that certain isoindoline derivatives may have cytotoxic effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione and its derivatives?

A common approach involves nucleophilic epoxide ring-opening reactions. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione can react with amines (e.g., substituted benzylamines) in n-propanol under pyridine catalysis to introduce hydroxyalkyl and chloro substituents . Alternative methods include Claisen-Schmidt condensations using aldehydes (e.g., indolecarbaldehyde or 4-chlorobenzaldehyde) and ketones, followed by hydrolysis under acidic conditions . Reaction optimization should consider solvent polarity, temperature, and stoichiometric ratios to enhance yield and stereochemical control.

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

Key techniques include:

- NMR spectroscopy : Analyze H and C chemical shifts to confirm the presence of the isoindoline-dione core, chloro, and hydroxypropyl groups. For example, coupling constants in H NMR can resolve stereochemistry (e.g., for adjacent protons) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra may arise from impurities, solvent effects, or dynamic equilibria (e.g., keto-enol tautomerism). Mitigation strategies:

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Laboratory studies : Measure hydrolysis rates, photodegradation, and partitioning coefficients (LogD, LogP) under controlled pH and temperature .

- Ecotoxicology assays : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification.

- Field studies : Monitor degradation products in soil/water systems via randomized block designs to account for spatial variability .

Q. How can stereoselective synthesis be optimized for this compound?

Strategies include:

- Chiral catalysts : Use asymmetric epoxide ring-opening catalysts (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess.

- Kinetic resolution : Leverage differential reaction rates of enantiomers with chiral reagents.

- Chromatographic separation : Employ chiral HPLC columns (e.g., Chiralpak IA) for post-synthetic purification .

Q. What methodologies are recommended for assessing biological activity (e.g., enzyme inhibition)?

- In vitro assays : Perform acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition assays using Ellman’s method, with donepezil as a positive control .

- Dose-response analysis : Calculate IC values via nonlinear regression (e.g., GraphPad Prism).

- Molecular docking : Use software like AutoDock Vina to predict binding modes to enzyme active sites, guided by crystallographic data .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in bioactivity data across studies?

Potential causes include variations in assay conditions (e.g., pH, temperature) or compound stability. Solutions:

- Standardize protocols (e.g., pre-incubation times, buffer systems).

- Validate purity via HPLC before testing.

- Replicate experiments across multiple labs to identify systemic errors .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.